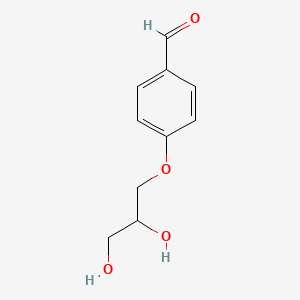
2-Methylpropanecarbonyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropanecarbonyl isocyanate is an organic compound characterized by the presence of both an isobutyryl group and an isocyanate group. It is a versatile chemical intermediate used in various industrial and research applications. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylpropanecarbonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of isobutyryl chloride with sodium azide, followed by the Curtius rearrangement to yield isobutyryl isocyanate. The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: In industrial settings, isobutyryl isocyanate is often produced using the phosgene method. This involves the reaction of isobutyryl amine with phosgene to form isobutyryl isocyanate. Due to the hazardous nature of phosgene, strict safety protocols are necessary during this process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylpropanecarbonyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form isobutyric acid and carbon dioxide.
Aminolysis: Reacts with amines to form ureas.
Alcoholysis: Reacts with alcohols to form carbamates.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous conditions.
Aminolysis: Requires the presence of an amine and is often conducted at room temperature.
Alcoholysis: Involves the use of alcohols and may require a catalyst to proceed efficiently.
Major Products:
Hydrolysis: Isobutyric acid and carbon dioxide.
Aminolysis: Ureas.
Alcoholysis: Carbamates.
Wissenschaftliche Forschungsanwendungen
2-Methylpropanecarbonyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of isobutyryl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophilic species such as water, amines, and alcohols. This reactivity is the basis for its use in forming ureas, carbamates, and other derivatives. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Butyryl isocyanate: Similar in structure but with a straight-chain butyryl group instead of a branched isobutyryl group.
Acetyl isocyanate: Contains an acetyl group instead of an isobutyryl group.
Propionyl isocyanate: Features a propionyl group in place of the isobutyryl group.
Uniqueness: 2-Methylpropanecarbonyl isocyanate is unique due to its branched isobutyryl group, which can impart different steric and electronic properties compared to its straight-chain counterparts. This can influence its reactivity and the types of products formed in chemical reactions .
Eigenschaften
Molekularformel |
C5H7NO2 |
|---|---|
Molekulargewicht |
113.11 g/mol |
IUPAC-Name |
2-methylpropanoyl isocyanate |
InChI |
InChI=1S/C5H7NO2/c1-4(2)5(8)6-3-7/h4H,1-2H3 |
InChI-Schlüssel |
NUJABUJBVBBCTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Thiazolo[4,5-c]pyridin-2-amine, N-methyl-](/img/structure/B8768089.png)

![3-{[(2-bromophenyl)methyl]amino}propan-1-ol](/img/structure/B8768107.png)





![2,3-bis(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B8768149.png)
